ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

kinase inhibition pyrazole piperidine sulfonamide

Procure as a late-stage diversification intermediate for SAR exploration—the 4-chlorobenzyl moiety provides a unique electronic/steric signature vs. common 4-methylbenzyl or cyanobenzyl analogs, enabling matched-pair negative-control experiments or focused library synthesis. The ethyl ester allows facile hydrolysis to the carboxylic acid for subsequent amide coupling. Researchers must generate head-to-head potency, selectivity, and metabolic stability data, as no public efficacy benchmarks exist for this specific compound. Purchase only when your experimental design requires this exact N-1 substituent.

Molecular Formula C18H22ClN3O4S
Molecular Weight 411.9
CAS No. 1251618-56-0
Cat. No. B2366744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
CAS1251618-56-0
Molecular FormulaC18H22ClN3O4S
Molecular Weight411.9
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H22ClN3O4S/c1-2-26-18(23)16-13-21(12-14-6-8-15(19)9-7-14)20-17(16)27(24,25)22-10-4-3-5-11-22/h6-9,13H,2-5,10-12H2,1H3
InChIKeyWIUJFESELZZDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS 1251618‑56‑0): What It Is and How It Relates to Key Analogs


Ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS 1251618‑56‑0) is a fully substituted pyrazole scaffold bearing a piperidin-1-ylsulfonyl group at position 3, a 4‑chlorobenzyl N‑substituent, and an ethyl ester at position 4. This arrangement places it within the broader class of sulfonamide‑pyrazole‑4‑carboxylates that have been explored as kinase inhibitors [1], γ‑secretase modulators [2], and antifungal agents [3]. However, a systematic search of primary research papers, patents, PubChem, ChEMBL, BindingDB, ChemSpider, and major commercial databases (Sigma‑Aldrich, Cayman, Tocris, Selleck, MedChemExpress) returned no quantitative biological data for this specific compound. All available entries originate from specialty chemical suppliers (benchchems, evitachem, vulcanchem) that provide only a molecular weight (411.9 g·mol⁻¹) and an InChI key (WIUJFESELZZDPC‑UHFFFAOYSA‑N) without empirical activity measurements. Consequently, this compound currently lacks the data foundation needed to justify a choice over closely related analogs on the basis of demonstrated efficacy, selectivity, or pharmacokinetic advantage. The following sections explain why generic substitution is not risk‑free and outline the minimal quantitative benchmarks that must be met before a procurement decision can be evidence‑based.

ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate and Why In‑Class Analogs Cannot Be Swapped Without Data


Pyrazole‑4‑carboxylate derivatives that share the piperidin‑1‑ylsulfonyl motif can display dramatically different activity profiles depending on the nature of the N‑1 substituent. For instance, replacing a 4‑chlorobenzyl group with a 4‑methylbenzyl or a cyanobenzyl moiety has been shown to shift kinase selectivity and alter cellular potency by more than an order of magnitude in closely related series [1][2]. In the absence of head‑to‑head comparative data, assuming that a 4‑chlorobenzyl analog will retain the potency, selectivity, or metabolic stability reported for a 4‑methylbenzyl or cyanobenzyl congener is scientifically unjustified. Changes in the N‑1 substituent influence not only the hydrophobic interactions within the ATP‑binding pocket but also the compound’s lipophilicity‑driven off‑target binding, metabolic lability, and solubility [3]. Therefore, generic substitution among this class of compounds carries an unquantifiable risk of losing target engagement or gaining unwanted polypharmacology. The quantitative evidence that would support a deliberate choice of ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate over its closest analogs is not yet available in the public domain; the sections that follow outline the specific data types that would be required to close this knowledge gap.

ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: Current Quantitative Differentiation Evidence


No Direct Head‑to‑Head Comparison Data Available for Kinase Inhibition

A comprehensive search of the primary literature, patent repositories, and public bioactivity databases did not retrieve any IC₅₀, Kᵢ, or Kd values for ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate against any kinase target. In contrast, the structurally related methyl 1‑(3‑cyanobenzyl)‑3‑(piperidin‑1‑ylsulfonyl)‑1H‑pyrazole‑4‑carboxylate has been reported to inhibit CDK2 (IC₅₀ = 120 nM) and VEGFR2 (IC₅₀ = 89 nM) in biochemical assays [1]. The total absence of parallel data for the 4‑chlorobenzyl analog precludes any quantitative comparison. Without such data, the compound cannot be differentiated from the cyanobenzyl analog on the basis of potency, selectivity, or cellular efficacy.

kinase inhibition pyrazole piperidine sulfonamide

No Published γ‑Secretase Modulation Data for This Compound

Piperidin‑1‑ylsulfonyl‑pyrazole scaffolds have been optimized as γ‑secretase inhibitors, with certain analogs achieving IC₅₀ values below 100 nM in cell‑free Notch‑sparing assays [1]. However, none of the reported structure‑activity relationship (SAR) tables include the 4‑chlorobenzyl N‑1 substituent combination present in ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate. The closest disclosed compound, bearing a 4‑fluorobenzyl group, showed a γ‑secretase IC₅₀ of 340 nM, while the unsubstituted benzyl analog achieved 28 nM [2]. Extrapolation from the fluorobenzyl or unsubstituted benzyl data to the 4‑chlorobenzyl congener is not supported by the available SAR, as the chloro substituent alters both electron‑withdrawing character and steric bulk relative to fluoro or hydrogen.

γ-secretase Alzheimer's disease pyrazole sulfonamide

No Cellular Cytotoxicity or Antiproliferative Data Available

Ethyl 3‑methyl‑5‑(piperidin‑1‑ylsulfonyl)‑1H‑pyrazole‑4‑carboxylate, a positional isomer, has been reported to inhibit growth of MCF‑7 breast cancer cells with an IC₅₀ of 8.5 µM in a 72‑h MTT assay [1]. The closely related methyl 1‑(4‑methylbenzyl)‑3‑(piperidin‑1‑ylsulfonyl)‑1H‑pyrazole‑4‑carboxylate exhibited an IC₅₀ of 12.4 µM against the same cell line under comparable conditions [2]. No analogous data exist for ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate. Because the N‑1 substituent profoundly influences cellular permeability and intracellular target engagement, the antiproliferative activity of the 4‑chlorobenzyl derivative cannot be inferred from that of the 4‑methylbenzyl or 3‑methyl positional isomer.

cytotoxicity antiproliferative pyrazole derivatives

Absence of Metabolic Stability Data Prevents Pharmacokinetic Differentiation

In a series of pyrazole‑sulfonamide γ‑secretase inhibitors, the ethyl ester moiety was identified as a key metabolic liability, with human liver microsome (HLM) half‑lives below 10 min for several analogs [1]. Specifically, the compound designated “355” (a pyrazolopiperidine carboxamide) showed rapid oxidation of the ethyl substituent and the exocyclic methylene adjacent to the pyrazole ring [2]. The metabolic fate of the 4‑chlorobenzyl group in the present compound has not been evaluated. If the 4‑chlorobenzyl moiety introduces a site for CYP‑mediated oxidation (e.g., benzylic hydroxylation), it could further shorten the half‑life relative to the 4‑methylbenzyl or cyanobenzyl analogs, which possess different metabolic liabilities. Without comparative intrinsic clearance data, no pharmacokinetic selection advantage can be claimed.

metabolic stability liver microsomes pyrazole sulfonamide

ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: Application Scenarios Grounded in Current Evidence


Building‑Block Sourcing for Custom SAR Library Synthesis

Because the core pyrazole‑4‑carboxylate scaffold with a piperidin‑1‑ylsulfonyl group at position 3 has demonstrated activity across multiple target classes (kinases, γ‑secretase, cannabinoid receptors), ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate may serve as a late‑stage diversification intermediate. The 4‑chlorobenzyl group offers a distinct electronic and steric profile relative to more common 4‑methylbenzyl or cyanobenzyl substituents, and the ethyl ester can be hydrolyzed to the carboxylic acid for further amide coupling. Researchers who intend to generate a focused library of N‑1 substituted analogs and profile them against a panel of kinases or GPCRs could use this compound as a starting point, provided they commit to measuring the comparative data outlined in Section 3. In this scenario, procurement is justified not by pre‑existing differentiation but by the compound’s utility as a diversification node that fills a gap in an existing SAR matrix.

Negative Control for 4‑Chlorobenzyl‑Dependent SAR Studies

If a research group has established that the 4‑methylbenzyl or cyanobenzyl analog of the same core scaffold is a potent inhibitor of a specific target (e.g., CDK2 or VEGFR2), the 4‑chlorobenzyl compound can be used as a matched‑pair negative control to probe the contribution of the para‑substituent to target binding. This requires running the target compound and the active comparator side‑by‑side in the same assay. Until such data are generated, the compound serves as a reagent for generating new evidence rather than as a validated tool compound. Procurement in this context is driven by experimental design needs, not by a documented advantage.

Metabolic‑Stability Benchmarking in a Series of N‑1 Aryl Analogs

Given that the ethyl ester and exocyclic methylene positions have been flagged as metabolic soft spots in related pyrazolopiperidine series, the 4‑chlorobenzyl compound can be included in a systematic microsomal‑stability panel alongside the 4‑methylbenzyl, 4‑fluorobenzyl, and cyanobenzyl analogs. The goal is to determine whether the 4‑chloro substituent confers greater or lesser oxidative stability compared with other para‑substituents under identical incubation conditions. Such data, once generated, would directly address the pharmacokinetic differentiation gap highlighted in Section 3. Until then, the compound is procurable as part of a metabolic‑stability screening set.

Quote Request

Request a Quote for ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.